molecular formula C16H15NO3S B4392105 2-(BENZENESULFONYL)-1-(2,3-DIHYDRO-1H-INDOL-1-YL)ETHAN-1-ONE

2-(BENZENESULFONYL)-1-(2,3-DIHYDRO-1H-INDOL-1-YL)ETHAN-1-ONE

Cat. No.: B4392105
M. Wt: 301.4 g/mol
InChI Key: DZQRFXIGJQFHOP-UHFFFAOYSA-N
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Description

2-(BENZENESULFONYL)-1-(2,3-DIHYDRO-1H-INDOL-1-YL)ETHAN-1-ONE is a synthetic organic compound that features both a benzenesulfonyl group and an indole moiety. Compounds with these functional groups are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(BENZENESULFONYL)-1-(2,3-DIHYDRO-1H-INDOL-1-YL)ETHAN-1-ONE typically involves the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Sulfonylation: The benzenesulfonyl group can be introduced by reacting the indole derivative with benzenesulfonyl chloride in the presence of a base such as pyridine.

    Final Coupling: The final step involves coupling the sulfonylated indole with an appropriate ethanone derivative under suitable conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(BENZENESULFONYL)-1-(2,3-DIHYDRO-1H-INDOL-1-YL)ETHAN-1-ONE involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, while the sulfonyl group can enhance the compound’s binding affinity and stability. The exact pathways and targets depend on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    2-(BENZENESULFONYL)-1H-INDOLE: Lacks the ethanone group but shares the benzenesulfonyl and indole moieties.

    1-(BENZENESULFONYL)-2,3-DIHYDRO-1H-INDOLE: Similar structure but with different positioning of functional groups.

Uniqueness

2-(BENZENESULFONYL)-1-(2,3-DIHYDRO-1H-INDOL-1-YL)ETHAN-1-ONE is unique due to the combination of its functional groups, which can confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-(benzenesulfonyl)-1-(2,3-dihydroindol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3S/c18-16(12-21(19,20)14-7-2-1-3-8-14)17-11-10-13-6-4-5-9-15(13)17/h1-9H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZQRFXIGJQFHOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(BENZENESULFONYL)-1-(2,3-DIHYDRO-1H-INDOL-1-YL)ETHAN-1-ONE
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2-(BENZENESULFONYL)-1-(2,3-DIHYDRO-1H-INDOL-1-YL)ETHAN-1-ONE
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2-(BENZENESULFONYL)-1-(2,3-DIHYDRO-1H-INDOL-1-YL)ETHAN-1-ONE
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2-(BENZENESULFONYL)-1-(2,3-DIHYDRO-1H-INDOL-1-YL)ETHAN-1-ONE
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2-(BENZENESULFONYL)-1-(2,3-DIHYDRO-1H-INDOL-1-YL)ETHAN-1-ONE
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2-(BENZENESULFONYL)-1-(2,3-DIHYDRO-1H-INDOL-1-YL)ETHAN-1-ONE

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